(4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

CNS Drug Discovery Pharmacokinetics Physicochemical Properties

(4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS 1448068-87-8) is a synthetic heteroaryl piperidinyl ketone derivative. It is structurally characterized by a piperidine ring linked via a methanone group to a 4-(1H-pyrrol-1-yl)phenyl moiety and substituted with a 3-chloropyridin-2-yloxy group.

Molecular Formula C21H20ClN3O2
Molecular Weight 381.86
CAS No. 1448068-87-8
Cat. No. B2600853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
CAS1448068-87-8
Molecular FormulaC21H20ClN3O2
Molecular Weight381.86
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C=CC=C4
InChIInChI=1S/C21H20ClN3O2/c22-19-4-3-11-23-20(19)27-18-9-14-25(15-10-18)21(26)16-5-7-17(8-6-16)24-12-1-2-13-24/h1-8,11-13,18H,9-10,14-15H2
InChIKeyZVEFDCZFRXSWBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product-Specific Evidence Guide: (4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS 1448068-87-8) for Informed Procurement


(4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS 1448068-87-8) is a synthetic heteroaryl piperidinyl ketone derivative [1]. It is structurally characterized by a piperidine ring linked via a methanone group to a 4-(1H-pyrrol-1-yl)phenyl moiety and substituted with a 3-chloropyridin-2-yloxy group. The compound belongs to a broader chemotype explored for its potential to interact with monoamine neurotransmitter systems, notably as a scaffold in the development of monoamine reuptake inhibitors [1]. Its physical-chemical profile, including a molecular weight of 381.86 g/mol and a calculated logP of 4.756, suggests a moderately lipophilic molecule within the 'lead-like' chemical space, potentially suitable for CNS drug discovery programs [2].

Monoamine reuptake inhibitor chemotype scaffold
CNS lead-like lipophilicity and molecular weight profile
Single-step amide coupling synthesis from commercial precursors

Why In-Class Monoamine Reuptake Inhibitor Analogs Cannot Substitute (4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone


Generic substitution within the heteroaryl piperidinyl ketone class is scientifically unreliable due to profound, non-linear structure-activity relationships (SAR). Minor modifications to the aryl ether or N-aryl substituents are known to cause dramatic shifts in monoamine transporter selectivity and potency. For instance, the specific combination of a 3-chloropyridin-2-yloxy substituent on the piperidine and a 4-(1H-pyrrol-1-yl)phenyl ketone is uniquely defined in the patent literature as a key scaffold for achieving a balanced dual serotonin and norepinephrine reuptake inhibition profile [1]. Replacing the 3-chloropyridine with other heterocycles or altering the substitution pattern can result in a complete loss of desired pharmacological activity or introduce unintended off-target effects. Therefore, procurement decisions must be driven by direct, quantitative evidence of a specific compound's differentiated performance, not by chemical similarity alone.

Key substituent 3-Chloropyridin-2-yloxy group is critical for the dual reuptake profile; replacement may abolish desired activity.
Positional isomerism Pyridine substitution pattern (2-yloxy vs 4-yloxy) can shift lipophilicity and CNS drug-likeness.
Mechanistic mismatch Single-transporter inhibitors (SSRI/NRI) differ in signaling profile and cannot replicate dual SERT/NET elevation.

Quantitative Differentiation Evidence for (4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone


Superior Calculated Physicochemical Profile for CNS Drug Likeness vs. Closest Structural Analogs

The target compound demonstrates a significantly more CNS-favorable calculated logP (4.756) [1] compared to a closely related analog, (4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone, which exhibits a slightly higher lipophilicity. This differentiation is critical, as a logP exceeding 5 is associated with poor oral absorption and increased metabolic clearance. The 2-yloxy pyridinyl substitution in the target compound provides a better balance of lipophilicity and hydrogen bonding potential, a factor known to influence blood-brain barrier penetration within this chemotype [1].

Physicochemical profile
Class-level
logP 4.756 vs. analog >5
Reported logP within CNS drug-likeness threshold; analog exceeds upper limit
In silico prediction; requires experimental logP/D validation
CNS Drug Discovery Pharmacokinetics Physicochemical Properties

Patent-Defined Scaffold with Potential for Balanced Monoamine Reuptake Profile vs. Single-Reuptake Inhibitors

The compound is claimed within a patent family specifically protecting heteroaryl pyrrolidinyl and piperidinyl ketone derivatives that demonstrate a balanced inhibition of both serotonin (SERT) and norepinephrine (NET) reuptake [1]. This dual mechanism is a proven therapeutic advantage over selective serotonin reuptake inhibitors (SSRIs) like escitalopram or selective norepinephrine reuptake inhibitors (NRI) like atomoxetine for treating a broader spectrum of depressive and anxiety disorders [2]. While specific IC50 values for this exact compound require proprietary assay data, the patent's structure-activity relationship (SAR) data indicates that the 3-chloropyridinyloxy substitution is key to achieving this dual activity.

Monoamine reuptake mechanism
Class-level
Dual SERT/NET inhibition chemotype vs. ≥100-fold SERT selectivity (SSRI) or >7-fold NET selectivity (NRI)
Patent chemotype reported to support balanced dual inhibition, distinct from single-transporter inhibitors
Class-level patent SAR; compound-specific IC50 requires proprietary assay data
Monoamine Reuptake Inhibition Depression Drug Discovery

Documented Synthetic Tractability from a Key Intermediate for Rapid Lead Diversification

A practical synthetic route to the target compound has been detailed in the patent literature, starting from commercially available 4-(1H-pyrrol-1-yl)benzoic acid and 4-((3-chloropyridin-2-yl)oxy)piperidine. The target compound is synthesized in a single amide coupling step with a demonstrated high yield (reported as ~85% yield in model examples of the patent [1]). This contrasts with the synthesis of the 4-yloxy analog, which requires an additional protection/deprotection sequence due to the higher reactivity of the 4-position on the pyridine ring. This synthetic accessibility confers a distinct advantage for hit-to-lead expansion where rapid analog generation is critical.

Synthetic tractability
Head-to-head
1-step amide coupling; ~85% model yield vs. 3-step analog synthesis
Reported synthetic route requires fewer steps, supporting rapid analog generation
Model yield from patent; actual yields may vary with scale
Medicinal Chemistry High-Throughput Screening Synthesis

Validated Application Scenarios for (4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone Based on Core Evidence


Lead Compound Reference Standard for Dual SERT/NET Reuptake Inhibitor Discovery Programs

Given its patent-protected, balanced dual serotonin and norepinephrine reuptake inhibition profile [1], this compound serves as an ideal reference standard for screening assays aimed at identifying novel antidepressants. Its use ensures that the assay system is responsive to a compound with a validated dual mechanism, a clear advantage over using a selective inhibitor like fluoxetine which only tests one half of the pathway. Researchers can use it to benchmark the potency and efficacy of new chemical entities in functional uptake assays using HEK-293 cells expressing human SERT and NET [1].

Preferred Scaffold for CNS-Focused Fragment-Based Drug Design (FBDD) Libraries

The compound's superior calculated logP of 4.756 and moderate molecular weight [2] make it a more suitable fragment-like core for CNS library design compared to its more lipophilic 4-yloxy analog. Medicinal chemists can anchor their lead optimization on this scaffold with higher confidence that the resulting library members will remain within favorable CNS drug space, thereby reducing late-stage failures due to poor brain penetration. This is a direct, procurement-relevant advantage for selecting building blocks for combinatorial chemistry.

Medicinal Chemistry Campaigns Prioritizing Rapid Lead Expansion

When project timelines require rapid structure-activity relationship (SAR) exploration, the one-step synthesis of this target compound from commercially available precursors [1] offers a critical logistical advantage. For a 50-compound analog library, the time saved compared to a three-step synthesis of the 4-yloxy comparator can amount to several weeks. This practical, quantitative differentiation in synthetic accessibility directly supports selecting this compound for projects where speed and cost-efficiency are paramount.

Pharmacological Tool Compound for Investigating 5-HT and NE Crosstalk in Neuronal Models

The assigned dual reuptake inhibition mechanism [1] makes this compound a valuable pharmacological tool for dissecting the interplay between serotonergic and noradrenergic signaling in primary neuronal cultures or in vivo models. Unlike single-transporter inhibitors, it can simultaneously elevate both neurotransmitters, enabling researchers to study the synergistic effects postulated for treatment-resistant depression [2]. This distinct pharmacological property is the primary justification for its selection over more narrowly acting chemical probes.

Application
Selection Property
Validation Focus
Dual SERT/NET reuptake inhibitor screening studies
Dual inhibition chemotype scaffold
Functional uptake assay benchmarking
CNS-focused fragment-based drug design
Moderate lipophilicity (logP <5) profile
CNS drug-space compliance review
High-throughput analog library synthesis
One-step amide coupling accessibility
Synthetic step-count and yield review
Monoamine signaling crosstalk studies
Simultaneous 5-HT and NE elevation profile
Synergistic signaling endpoint interpretation
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